(2-Bromopyrimidin-5-yl)methanol (2-Bromopyrimidin-5-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13565184
InChI: InChI=1S/C5H5BrN2O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2
SMILES: C1=C(C=NC(=N1)Br)CO
Molecular Formula: C5H5BrN2O
Molecular Weight: 189.01 g/mol

(2-Bromopyrimidin-5-yl)methanol

CAS No.:

Cat. No.: VC13565184

Molecular Formula: C5H5BrN2O

Molecular Weight: 189.01 g/mol

* For research use only. Not for human or veterinary use.

(2-Bromopyrimidin-5-yl)methanol -

Specification

Molecular Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
IUPAC Name (2-bromopyrimidin-5-yl)methanol
Standard InChI InChI=1S/C5H5BrN2O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2
Standard InChI Key GXVVHOAKLHEFQY-UHFFFAOYSA-N
SMILES C1=C(C=NC(=N1)Br)CO
Canonical SMILES C1=C(C=NC(=N1)Br)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2-Bromopyrimidin-5-yl)methanol consists of a pyrimidine ring substituted with a bromine atom at the 2-position and a hydroxymethyl group at the 5-position. The planar aromatic ring system facilitates π-π interactions, while the electronegative bromine and polar hydroxymethyl group enhance reactivity in cross-coupling and nucleophilic substitution reactions.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1784981-93-6
Molecular FormulaC₅H₅BrN₂O
Molecular Weight189.01 g/mol
IUPAC Name(2-Bromopyrimidin-5-yl)methanol
SMILESC1=C(C=NC(=N1)Br)CO
InChI KeyGXVVHOAKLHEFQY-UHFFFAOYSA-N

Physical and Spectral Characteristics

The compound is typically a white to off-white crystalline solid with a purity ≥98% . Its solubility profile includes partial solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but limited solubility in water. Spectroscopic data such as NMR (¹H and ¹³C) and mass spectrometry (MS) are critical for structural validation. For instance, the ¹H NMR spectrum in DMSO-d₆ displays signals for the hydroxymethyl proton (~4.5 ppm) and aromatic protons (~8.5–9.0 ppm).

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves bromination and hydroxymethylation of pyrimidine precursors. A common method entails:

  • Bromination of 5-Hydroxymethylpyrimidine: Direct bromination using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under controlled conditions.

  • Reduction of Esters: Reduction of 5-carboxy-2-bromopyrimidine esters with lithium aluminum hydride (LiAlH₄) to yield the hydroxymethyl group.

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Key Advantages
Direct Bromination70–75≥98Short reaction time
Ester Reduction65–70≥97High functional group tolerance

Industrial-Scale Production

Manufacturers optimize reactions for scalability by employing continuous flow chemistry and catalytic systems. For example, palladium-catalyzed cross-coupling steps enhance efficiency in multi-step syntheses. Batch processes typically achieve kilogram-scale outputs with ≥97% purity, as reported by suppliers like VulcanChem.

Applications in Pharmaceutical Research

Role in Drug Discovery

The compound’s bromine atom serves as a handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the synthesis of kinase inhibitors and antiviral agents. For instance, it is a precursor in the development of:

  • Bruton’s Tyrosine Kinase (BTK) Inhibitors: Used in treating B-cell malignancies.

  • Nucleoside Analogues: Modified to mimic natural nucleosides for antiviral therapies.

Case Study: Anticancer Agent Development

Researchers functionalized (2-Bromopyrimidin-5-yl)methanol with a fluorinated side chain to create a prodrug that selectively targets cancer cells. In vitro assays showed IC₅₀ values of <1 µM against breast cancer (MCF-7) and leukemia (K562) cell lines.

Future Directions and Research Opportunities

Green Chemistry Approaches

Exploring solvent-free reactions or biocatalytic methods could reduce waste. For example, enzymatic reduction of ketones using alcohol dehydrogenases may offer sustainable pathways.

Targeted Drug Delivery Systems

Conjugating the compound to nanoparticles or antibody-drug conjugates (ADCs) may enhance therapeutic efficacy while minimizing off-target effects. Preliminary studies using liposomal encapsulation show improved bioavailability in murine models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator